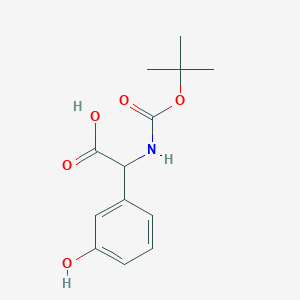

a-(Boc-amino)-3-hydroxybenzeneacetic acid

Description

Contextual Significance of α-Substituted Arylglycines in Modern Organic Synthesis

α-Substituted arylglycines are a class of non-proteinogenic amino acids that have garnered substantial attention in organic synthesis. Their structural motif is frequently found in a wide array of biologically active compounds, including pharmaceuticals and natural products. The synthesis of arylglycine derivatives is an active area of research, with various methods being developed to achieve this, such as oxidative coupling reactions and α-arylation of imino amides. beilstein-journals.orgorganic-chemistry.org The ability to introduce diverse substituents onto the aryl ring and at the α-position allows for the fine-tuning of the physicochemical and pharmacological properties of the final products.

The synthesis of these compounds can be approached through various strategies. One efficient method involves the oxidative coupling of naphthols and phenols with α-amino esters, which proceeds smoothly under ambient conditions using an oxidant like meta-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org Another approach is the α-arylation of imino amides with arylboronic acids, providing an alternative route to α-functionalized glycine (B1666218) derivatives. organic-chemistry.org The versatility of these synthetic methods underscores the importance of α-substituted arylglycines as key intermediates in the construction of complex molecular architectures.

The Strategic Role of N-tert-Butoxycarbonyl (Boc) Protection in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.org Its primary function is to temporarily block the reactivity of the amino group, preventing it from participating in unwanted side reactions during subsequent chemical transformations. The Boc group is favored for its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its ease of removal under mild acidic conditions. nih.gov

This acid-labile nature allows for selective deprotection without affecting other sensitive functional groups within a molecule. wikipedia.org The removal is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.org The byproducts of the deprotection, isobutylene (B52900) and carbon dioxide, are volatile and easily removed from the reaction mixture. The strategic use of the Boc protecting group is a cornerstone of modern peptide synthesis and the synthesis of other complex nitrogen-containing molecules.

Key Advantages of Boc Protection:

Stability: The Boc group is resistant to a wide range of reagents and conditions commonly used in peptide synthesis.

Selective Removal: It can be removed under mild acidic conditions, leaving other protecting groups intact.

Ease of Purification: The clean removal of the Boc group simplifies the purification of the final peptide product.

Crystallinity: Many Boc-amino acids are crystalline, which facilitates their purification and handling.

α-(Boc-amino)-3-hydroxybenzeneacetic Acid as a Versatile Chiral Synthon in Contemporary Chemical Endeavors

α-(Boc-amino)-3-hydroxybenzeneacetic acid serves as a versatile chiral synthon, a building block that introduces a specific stereochemical center into a target molecule. Its utility stems from the presence of multiple functional groups: the Boc-protected amine, the carboxylic acid, the hydroxyl group on the phenyl ring, and the chiral center at the α-carbon. This combination allows for a wide range of chemical modifications and coupling reactions.

The presence of the Boc protecting group allows for the selective reaction of the carboxylic acid group, for instance, in amide bond formation. Subsequent removal of the Boc group reveals the free amine, which can then be further functionalized. The hydroxyl group on the aromatic ring can also be used as a handle for further chemical modifications, such as etherification or esterification. The defined stereochemistry at the α-carbon is crucial for the synthesis of enantiomerically pure target molecules, which is often a critical requirement for biologically active compounds.

Overview of Key Research Trajectories for α-(Boc-amino)-3-hydroxybenzeneacetic Acid Derivatives

Current research involving α-(Boc-amino)-3-hydroxybenzeneacetic acid and its derivatives is focused on several key areas. One major trajectory is its use in the synthesis of novel bioactive peptides and peptidomimetics. By incorporating this non-natural amino acid into peptide chains, researchers can create molecules with enhanced stability, improved pharmacokinetic properties, and novel biological activities.

Another significant area of research is the development of new synthetic methodologies that utilize α-(Boc-amino)-3-hydroxybenzeneacetic acid as a starting material. This includes the exploration of new coupling reactions and the development of more efficient and stereoselective synthetic routes to complex target molecules. Furthermore, derivatives of this compound are being investigated for their potential as enzyme inhibitors and receptor ligands in various therapeutic areas. chemimpex.com The ability to modify the structure of α-(Boc-amino)-3-hydroxybenzeneacetic acid allows for the rational design of molecules that can interact with specific biological targets.

Interactive Data Table: Properties of α-(Boc-amino)-3-hydroxybenzeneacetic Acid

| Property | Value |

| IUPAC Name | (2R)-(tert-butoxycarbonyl)aminoethanoic acid |

| CAS Number | 33130-90-4 |

| Molecular Weight | 267.28 g/mol |

| Molecular Formula | C13H17NO5 |

| Physical Form | Brown solid |

| Purity | ≥ 95% |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZGHJNAVZKAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39274-53-8 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control of α Boc Amino 3 Hydroxybenzeneacetic Acid

Enantioselective Synthetic Routes to α-Amino-3-hydroxybenzeneacetic Acid Scaffolds

The construction of the α-amino-3-hydroxybenzeneacetic acid scaffold with high enantiopurity is a primary focus in its synthesis. Various strategies have been developed to introduce the desired stereochemistry at the α-carbon, ranging from the use of chiral auxiliaries to advanced catalytic methods.

Asymmetric Alkylation Strategies Utilizing Chiral Glycine (B1666218) Equivalents

A powerful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine enolate equivalents. In this approach, the glycine molecule is derivatized with a chiral auxiliary to form a substrate that directs the stereochemical outcome of the subsequent alkylation reaction.

One established method involves the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral amine. These complexes create a rigid, planar structure that exposes one face of the glycine α-carbon to alkylating agents while shielding the other. This steric control leads to the formation of one diastereomer in preference to the other. A study demonstrated that the asymmetric alkylation of a Ni(II) complex of glycine can produce valuable chiral amino acids in high yields and with excellent diastereoselectivity. nih.gov After alkylation with a suitable 3-hydroxybenzyl halide precursor, the chiral auxiliary and the nickel ion are removed, yielding the enantioenriched α-amino acid.

Another approach utilizes chiral Schiff bases derived from glycine esters and chiral carbonyl compounds, such as (1S, 2S, 5S)-2-hydroxypinan-3-one. openalex.org The resulting chiral imine can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The bulky chiral auxiliary directs the approach of the electrophile, leading to a highly stereoselective alkylation. Subsequent hydrolysis of the imine provides the desired α-amino acid. This method has been successfully applied to achieve an efficient asymmetric synthesis of D-α-amino acid derivatives. openalex.org

| Chiral Auxiliary System | General Approach | Key Features |

| Nickel(II)-Glycine Complex | Forms a rigid, planar complex that directs alkylation. | High yields and excellent diastereoselectivity. nih.gov |

| Chiral Schiff Base | A chiral auxiliary (e.g., from 2-hydroxypinan-3-one) is condensed with a glycine ester. | The chiral enolate formed upon deprotonation directs the electrophile. Allows for the recycling of the chiral reagent. openalex.org |

Diastereoselective Approaches in Constructing the Chiral Center

Diastereoselective reactions are fundamental in creating the specific stereochemistry required for α-(Boc-amino)-3-hydroxybenzeneacetic acid. These methods often involve the reaction of a prochiral starting material with a chiral reagent or catalyst to generate a chiral center with a specific configuration relative to an existing one.

One such strategy is the three-component condensation reaction. A study detailed a highly diastereoselective synthesis of syn α-hydroxy-β-amino esters by reacting an aldehyde, an amine (like benzylamine), and ketene (B1206846) silyl (B83357) acetals, catalyzed by a Lewis acid. nih.govfigshare.com While this produces a β-amino acid scaffold, similar principles of multicomponent reactions can be adapted to target α-amino acids by carefully selecting the starting materials. The stereochemical outcome is controlled by the geometry of the transition state, which is influenced by the catalyst and the substituents on the reactants.

Another approach involves the stereoselective modification of N-(α-hydroxyacyl)-glycine esters through palladium-catalyzed allylic alkylation. core.ac.uk This method uses titanium-chelated enolates of the glycine derivatives as nucleophiles. The choice of reaction conditions and ligands allows for selective access to different diastereomers. core.ac.uk Although applied to a different glycine derivative, this highlights the potential of metal-catalyzed reactions to control diastereoselectivity in the construction of complex amino acid structures.

Enantioselective Catalytic Transformations for α-(Boc-amino)-3-hydroxybenzeneacetic Acid Precursors

The development of enantioselective catalytic methods offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. These reactions employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Biocatalysis, utilizing enzymes or whole cells, presents a powerful tool for enantioselective synthesis. For instance, transaminases can be used for the selective amination of α-keto acid precursors, yielding α-amino acids with high enantioselectivity. evitachem.com Enzymatic tandem reactions, combining an aldol (B89426) addition with a transamination, have been developed for the synthesis of γ-hydroxy-α-amino acid derivatives, showcasing the potential of multi-enzyme cascade processes. nih.gov The synthesis of (S)-1-Boc-3-hydroxypiperidine, a related chiral building block, has been successfully achieved using ketoreductase enzymes and Baker's yeast, which provide high chiral selectivity. researchgate.net These biocatalytic approaches could be applied to the synthesis of α-(Boc-amino)-3-hydroxybenzeneacetic acid from a suitable α-keto acid precursor.

Transition metal catalysis also provides versatile routes. Copper-catalyzed enantioselective N-alkylation has been used to synthesize α-aminoboronic acid derivatives from a carbamate (B1207046) and a racemic α-chloroboronate ester. nih.gov This demonstrates the ability of chiral copper catalysts to control stereochemistry in C-N bond formation. Similarly, palladium-catalyzed enantioselective C-H arylation of amines, using chiral phosphoric acids as ligands, has been shown to be effective for a wide range of substrates. nih.gov Such C-H functionalization strategies could potentially be adapted to directly introduce the 3-hydroxyphenyl group onto an N-Boc-glycine precursor in an enantioselective manner.

Functional Group Interconversions and Protecting Group Chemistry in α-(Boc-amino)-3-hydroxybenzeneacetic Acid Synthesis

The synthesis of α-(Boc-amino)-3-hydroxybenzeneacetic acid is critically dependent on the strategic use of protecting groups to mask the reactive amino, carboxyl, and hydroxyl functionalities. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy for protecting the α-amino group.

Selective N-Boc Protection and Deprotection Protocols

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.

Protection: The introduction of the Boc group is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction conditions are flexible, often employing solvents like water, THF, or acetonitrile, with bases such as sodium hydroxide (B78521) or sodium bicarbonate. fishersci.co.uk This process is generally high-yielding and chemoselective for the amino group, leaving other functional groups like hydroxyl and carboxyl groups (if in their carboxylate form) unaffected. organic-chemistry.org

Deprotection: The removal of the Boc group is most commonly accomplished through acidolysis. fishersci.co.uk Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or ethyl acetate) are frequently used. fishersci.co.uk These conditions efficiently cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and tert-butyl cation. organic-chemistry.org Alternative methods, such as thermal deprotection in continuous flow, have also been developed, which can offer selective deprotection in molecules with multiple Boc groups by controlling the reaction temperature. nih.gov

| Process | Reagents and Conditions | Key Features |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃), Solvent (e.g., Water, THF) | High yield, chemoselective for amines. fishersci.co.ukorganic-chemistry.org |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane or ethyl acetate | Mild conditions, fast reaction at room temperature. fishersci.co.uk |

| Deprotection (Thermal) | Continuous flow reactor, elevated temperatures (e.g., >120 °C) | Catalyst-free, allows for selective deprotection based on thermal lability. nih.gov |

Orthogonal Protection Strategies for the Hydroxyl and Carboxyl Moieties

In a multifunctional molecule like α-(Boc-amino)-3-hydroxybenzeneacetic acid, an orthogonal protection strategy is essential. This involves using multiple protecting groups that can be removed under distinct conditions without affecting the others. numberanalytics.com With the N-amino group protected by the acid-labile Boc group, the phenolic hydroxyl and the carboxylic acid groups must be masked with groups that are stable to acid but can be removed under different, specific conditions.

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected with groups that are cleaved by methods other than acidolysis.

Benzyl (B1604629) (Bn) ethers: Introduced using benzyl bromide (BnBr) and a base. Benzyl ethers are stable to a wide range of conditions, including the acidic removal of the Boc group. They are typically cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). fishersci.co.uk

Silyl ethers (e.g., TBDMS, TIPS): These are stable to many reagents but are selectively removed by fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com This provides excellent orthogonality with the Boc group.

Carboxyl Group Protection: The carboxylic acid is often protected as an ester.

Benzyl (Bn) esters: Similar to benzyl ethers, these are stable to acid and are removed via hydrogenolysis. This allows for the simultaneous deprotection of a benzyl-protected hydroxyl group and a benzyl ester.

Allyl (All) esters: Formed using allyl alcohol. The allyl group is stable to both acidic (Boc deprotection) and hydrogenolytic (Bn deprotection) conditions. It is selectively removed under mild conditions using a palladium(0) catalyst and a scavenger.

Methyl or Ethyl esters: While simple to form, their removal often requires saponification (basic hydrolysis), which could potentially cause racemization at the α-carbon. However, they are stable to the acidic conditions used for Boc removal.

An example of an orthogonal strategy would be to protect the amine with Boc, the hydroxyl with a benzyl ether, and the carboxyl with an allyl ester. This would allow for the selective deprotection of each functional group in any desired order: the Boc group with acid, the allyl group with a Pd(0) catalyst, and the benzyl group via hydrogenolysis.

Exploration of Alternative Synthetic Pathways to Related 3-Hydroxybenzeneacetic Acid Derivatives

The synthesis of chiral α-amino acids with hydroxylated phenyl rings is a significant area of research, driven by their utility as building blocks in medicinal chemistry. Beyond the direct synthesis of α-(Boc-amino)-3-hydroxybenzeneacetic acid, several alternative strategies have been developed for structurally related 3-hydroxybenzeneacetic acid derivatives. These methods often focus on achieving high enantioselectivity and employing different starting materials or catalytic systems.

Biocatalytic and Enzymatic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, particularly transaminases and aldolases, have been effectively used to create chiral amino acid structures.

Enzymatic Transamination: Transaminases can catalyze the asymmetric amination of a keto acid precursor, providing a direct route to the desired α-amino acid. This method is noted for its high enantioselectivity. evitachem.com One-pot reactions combining multiple enzymes can create efficient tandem processes. For instance, a combination of an enantioselective pyruvate (B1213749) aldolase (B8822740) and a transaminase can be used to synthesize γ-hydroxy-α-amino acids from pyruvate and various aldehyde substrates. csic.es

Microbial Hydroxylation: Whole-cell biocatalysis can be used to introduce hydroxyl groups onto aromatic rings with high specificity. For example, microorganisms that produce specific 4-hydroxybenzoic acid hydroxylase enzymes have been used to efficiently oxidize 4-aminobenzoic acid to produce 3-hydroxy-4-aminobenzoic acid, a related derivative. google.com This highlights the potential for microbial systems to perform targeted hydroxylations on benzeneacetic acid precursors.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation and can be adapted for the asymmetric synthesis of β-hydroxy-α-amino acids, which share a similar structural motif with the target compound.

Chiral Auxiliary-Mediated Aldolization: A well-established method involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For example, pseudoephenamine glycinamide (B1583983) can be enolized and reacted with an aldehyde or ketone. nih.govresearchgate.net This approach yields aldol addition products with high stereoisomeric purity (yields of 55-98%), which can then be hydrolyzed to the corresponding β-hydroxy-α-amino acid. nih.govresearchgate.net This principle can be applied to the synthesis of α-amino acids with hydroxylated side chains by selecting the appropriate aldehyde.

Synthesis from Chiral Precursors

Another common strategy involves starting with a readily available, enantiomerically pure molecule, often a natural amino acid, and chemically modifying it to achieve the target structure.

Derivatization of Amino Acids: Natural α-amino acids can be converted into α-hydroxy acids through processes like diazotization, where the α-amino group is replaced with a hydroxyl group. researchgate.net While this is the reverse of the desired functionality, it demonstrates a pathway for interconverting these key functional groups. More relevantly, starting from a precursor like L-serine, which already contains a hydroxyl group and a chiral center, multi-step syntheses can be devised to build the 3-hydroxyphenyl side chain. beilstein-journals.org

Hydroxylation of Enolates: Derivatives of pyroglutamic acid can be stereospecifically hydroxylated. The lithium enolate of N-Boc-pyroglutamate, for instance, reacts with a Davis oxaziridine (B8769555) to introduce a hydroxyl group on the opposite face of the existing ester group, providing a stereocontrolled route to a key intermediate. beilstein-journals.org

Table 1: Comparison of Alternative Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Enzymatic Transamination | Uses transaminase enzymes for asymmetric amination of keto-acids. evitachem.comcsic.es | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate specificity of enzymes, cost and stability of biocatalysts. |

| Chiral Auxiliary Aldol Reaction | Employs a recoverable chiral molecule (e.g., pseudoephenamine) to direct stereochemistry. nih.govresearchgate.net | High yields and diastereoselectivity, well-established methodology. | Requires additional steps for attachment and removal of the auxiliary. |

| Synthesis from Chiral Precursors | Modifies existing chiral molecules like L-serine or pyroglutamic acid. beilstein-journals.org | Starts with an enantiomerically pure material, leverages existing stereocenters. | Can involve multi-step pathways, potential for racemization in some steps. |

| Microbial Hydroxylation | Utilizes whole microorganisms to perform specific chemical transformations. google.com | High regioselectivity for reactions like aromatic hydroxylation. | Requires development of specific microbial strains, optimization of fermentation conditions. |

Considerations for Scalability and Process Optimization in the Synthesis of α-(Boc-amino)-3-hydroxybenzeneacetic acid

Transitioning the synthesis of α-(Boc-amino)-3-hydroxybenzeneacetic acid from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, safety, and product quality.

Control of Reaction Parameters

The success of a scaled-up synthesis hinges on the precise control of reaction conditions. Minor fluctuations that are negligible in the lab can have significant impacts on yield and purity at an industrial scale.

Temperature and pH: Maintaining optimal temperature and pH is critical, particularly for enzymatic reactions where enzyme activity and stability are highly sensitive to these parameters. evitachem.com For chemical syntheses, temperature control is essential for managing reaction kinetics and preventing the formation of side products.

Reagent Addition and Mixing: The rate and method of reagent addition can influence local concentrations and affect selectivity. Efficient mixing is required to ensure homogeneity and consistent heat transfer throughout the reactor vessel, preventing hot spots that could lead to decomposition or side reactions.

Downstream Processing and Purification

Extraction and Isolation: After the reaction, the product must be efficiently separated from the reaction medium, unreacted starting materials, and byproducts. This may involve liquid-liquid extraction, as seen in the synthesis of Boc-glycine where dioxane is used to extract the product after pH adjustment. google.com

Crystallization and Chromatography: Crystallization is a preferred method for purification on a large scale as it can provide a high-purity product in a single step. google.com Developing a robust crystallization process involves selecting the right solvent system, cooling profile, and seeding strategy. For high-purity requirements, chromatographic methods like high-performance liquid chromatography (HPLC) may be necessary, although they are often more expensive and complex to scale up. evitachem.com

Process Optimization and Efficiency

Optimizing the synthetic route is key to minimizing waste and maximizing throughput.

Catalyst Efficiency: In catalytic processes, whether enzymatic or chemical, maximizing the turnover number and lifetime of the catalyst is crucial for reducing costs. For biocatalytic methods, this may involve enzyme immobilization or the development of more robust enzyme variants.

Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is fundamental to the molecule. The efficiency of the Boc-protection step, often using di-tert-butyl dicarbonate ((Boc)₂O), is a key consideration. google.com The stability of the Boc group during the synthesis and the conditions required for its potential removal must be compatible with other functional groups in the molecule. evitachem.comcsic.es

Table 2: Key Considerations for Scalability

| Factor | Laboratory Scale | Industrial Scale | Optimization Goal |

|---|---|---|---|

| Heat Transfer | Flask surface area is sufficient. | Surface-to-volume ratio decreases; requires reactor jackets, coils. | Prevent temperature gradients and local hot spots. |

| Mixing | Magnetic stir bar. | Mechanical agitators (impellers, baffles). | Ensure homogeneity of reactants and temperature. |

| Purification | Flash chromatography is common. | Crystallization, precipitation, and extraction are preferred. google.com | Achieve desired purity with high throughput and low solvent use. |

| Reaction Time | Often run to completion for maximum yield. | Optimized for throughput; may be stopped before 100% conversion if it improves overall process economics. | Maximize space-time yield of the reactor. |

| Raw Material Cost | Often secondary to achieving synthesis. | A primary driver of process economics. | Source cost-effective starting materials and reagents. |

Chemical Transformations and Reactivity Profiling of α Boc Amino 3 Hydroxybenzeneacetic Acid

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Activation for Peptide Coupling

The carboxylic acid group is a primary site for transformations such as esterification and amidation, the latter being fundamental to peptide synthesis.

Esterification: The carboxylic acid can be converted into its corresponding ester through various standard methods. For instance, reaction with alcohols under acidic catalysis (Fischer esterification) or with alkyl halides in the presence of a base can yield the desired ester. These reactions are crucial for creating derivatives or for protecting the carboxylic acid group while other parts of the molecule are being modified. thermofisher.com

Amidation and Peptide Coupling: The formation of an amide bond is one of the most critical reactions of this molecule, particularly in its application as a building block for peptides and peptidomimetics. nih.gov Direct amidation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This is typically achieved in situ using coupling reagents. bachem.com

Commonly employed coupling reagents include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used. To enhance efficiency and suppress side reactions, particularly racemization of the chiral center, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. peptide.comnih.gov

Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another efficient reagent that converts the carboxylic acid into a reactive HOBt ester. bachem.com It is known for rapid coupling times. peptide.com

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling, especially for sterically hindered amino acids. peptide.com

A significant challenge in the coupling of α-hydroxy acid derivatives is the potential for side reactions. For example, studies on similar molecules have shown that activation of the carboxyl group can lead to the formation of homobislactones, which reduces the yield of the desired amide product. nih.gov This side reaction becomes more pronounced in the presence of a base. nih.gov Therefore, the choice of coupling reagent and reaction conditions is critical to maximize the yield of the desired amide. bachem.comnih.gov

| Reagent Class | Example(s) | Typical Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimides | EDAC, DIC | HOBt, HOAt | Widely used; additives are crucial to minimize racemization. peptide.comnih.gov |

| Phosphonium Salts | BOP, PyBOP | None required | High coupling efficiency; byproducts can be hazardous (BOP) or less so (PyBOP). bachem.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | None required | Very effective for difficult couplings, including sterically hindered amino acids. peptide.com |

Transformations Involving the Aromatic Hydroxyl Group: Etherification, Acylation, and Selective Oxidation

The phenolic hydroxyl group offers another site for derivatization, allowing for the introduction of various functionalities.

Etherification: The hydroxyl group can be converted to an ether, most commonly through a Williamson ether synthesis involving deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. Chemoselectivity is a key consideration; to prevent the carboxylic acid from interfering, it is often protected as an ester prior to etherification.

Acylation: Acylation of the phenolic hydroxyl group yields an aromatic ester. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The Boc-protected amino group is stable under these conditions, but the carboxylic acid will also react unless it is protected.

Selective Oxidation: The oxidation of phenols can lead to various products, including quinones. However, achieving selective oxidation of the hydroxyl group in a multifunctional molecule like α-(Boc-amino)-3-hydroxybenzeneacetic acid is challenging. Harsh oxidizing agents could potentially affect other parts of the molecule or lead to polymerization. Milder and more selective reagents would be required, and the reaction would likely be sensitive to steric and electronic factors. nih.gov

Derivatization Strategies of the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. peptide.com Its primary role is to temporarily mask the nucleophilicity of the amino group, allowing other transformations to occur elsewhere in the molecule. organic-chemistry.org

The main "derivatization" strategy for the Boc-protected amine is its removal (deprotection) to liberate the free amino group for subsequent reactions, such as peptide bond formation. evitachem.com The Boc group is specifically designed to be stable under a variety of conditions, including basic, nucleophilic, and reductive environments, but labile under acidic conditions. organic-chemistry.org

Cleavage of the Boc group is typically accomplished using moderately strong acids. organic-chemistry.org The byproducts of this reaction are isobutylene (B52900) and carbon dioxide, which are volatile and easily removed.

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | 25-50% TFA in DCM, room temperature, 15-60 min. |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate, or Methanol (B129727) | ~4M HCl in an organic solvent, room temperature. |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Catalytic amounts at room temperature. organic-chemistry.org |

Once deprotected, the resulting free amine can participate in a wide array of reactions, including acylation to form amides (as in peptide synthesis), alkylation, and arylation.

Mechanistic Investigations of Key Reaction Pathways

Chemoselectivity is paramount when working with α-(Boc-amino)-3-hydroxybenzeneacetic acid. The distinct reactivity of the three functional groups under different conditions forms the basis for its synthetic utility.

Acidic Conditions: The Boc group is the most sensitive functional group to acid, undergoing cleavage to reveal the primary amine. organic-chemistry.org

Basic Conditions: The carboxylic acid and the phenolic hydroxyl group are acidic and will be deprotonated by base. The Boc group is stable under basic conditions. This allows for selective reactions at the other two sites, such as etherification of the phenoxide or salt formation with the carboxylate.

Nucleophilic Conditions: The carboxylic acid, once activated by a coupling reagent, is the primary electrophilic site for nucleophilic attack by amines. The Boc group is stable to most nucleophiles. organic-chemistry.org

By carefully choosing reagents and protecting groups, a specific reaction pathway can be favored. For example, to perform a peptide coupling, the carboxylic acid is activated under neutral or slightly basic conditions where the Boc group and hydroxyl group are stable. nih.gov Conversely, to derivatize the hydroxyl group via Williamson ether synthesis, a base is used to deprotonate the phenol (B47542), and the carboxylic acid is typically protected as an ester to prevent it from interfering.

The α-carbon of α-(Boc-amino)-3-hydroxybenzeneacetic acid is a stereocenter. Maintaining the stereochemical integrity of this center during chemical transformations is often crucial, especially in the synthesis of biologically active molecules.

The greatest risk of racemization occurs during the activation of the carboxylic acid for peptide coupling. The mechanism of racemization often involves the formation of a planar oxazolone (B7731731) intermediate. The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the Boc-protecting group, leading to the formation of this intermediate, which can then be deprotonated and reprotonated, scrambling the stereochemistry.

The use of coupling additives like HOBt or HOAt is a key strategy to mitigate this. peptide.com These additives react with the initially activated acid to form an active ester (e.g., an OBt ester). nih.govnih.gov These active esters are more reactive towards the desired amine nucleophile than they are towards intramolecular cyclization to the oxazolone, thus minimizing the opportunity for racemization. nih.gov The choice of N-protecting group and the specific amino acid residues involved can also influence the stereochemical outcome of coupling reactions. nih.gov

Stability and Potential Degradation Pathways of α-(Boc-amino)-3-hydroxybenzeneacetic Acid under various reaction conditions

The stability of the molecule is largely dictated by the lability of the Boc protecting group.

Stability:

Under Acidic Conditions: The molecule is unstable in the presence of strong or moderately strong acids, which will cleave the Boc group. evitachem.com

Under Basic Conditions: The compound is relatively stable under basic conditions, although prolonged exposure to strong bases at high temperatures could potentially lead to other degradation reactions. The Boc group itself is stable to base.

Thermal Stability: The compound is typically a solid at room temperature and is generally stable under standard laboratory storage conditions. evitachem.com

Potential Degradation Pathways:

Acid-Catalyzed Deprotection: The most predictable degradation pathway is the loss of the Boc group under acidic conditions to yield 3-hydroxy-α-amino-benzeneacetic acid, carbon dioxide, and isobutylene.

Oxidative Degradation: As a phenol derivative, the aromatic ring is susceptible to oxidation, particularly under harsh conditions or in the presence of certain enzymes or microorganisms. This could lead to the formation of quinone-type structures and eventual ring cleavage, similar to the metabolic pathways of other phenolic compounds like 3-hydroxybenzoic acid. researchgate.netnih.gov

Decarboxylation: While not typically facile, under certain conditions (e.g., high heat), decarboxylation of the α-amino acid moiety could occur.

Microbial Degradation: In an environmental context, microorganisms possess pathways to degrade aromatic compounds. Bacteria can hydroxylate and subsequently cleave the aromatic ring through ortho- or meta-cleavage pathways, breaking down the molecule into smaller aliphatic acids that can enter central metabolism. researchgate.netnih.gov

Applications of α Boc Amino 3 Hydroxybenzeneacetic Acid As a Chiral Building Block in Complex Molecular Synthesis

Integration into Peptidomimetic and Cyclic Peptide Architectures

The structural rigidity and defined stereochemistry of α-(Boc-amino)-3-hydroxybenzeneacetic acid make it an attractive component for the synthesis of peptidomimetics and cyclic peptides. google.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of this non-natural amino acid can introduce conformational constraints into a peptide backbone, influencing its secondary structure and, consequently, its biological activity.

Table 1: Examples of α-(Boc-amino)-3-hydroxybenzeneacetic Acid in Peptide Synthesis

| Application | Role of α-(Boc-amino)-3-hydroxybenzeneacetic acid | Resulting Molecular Architecture |

|---|---|---|

| Peptidomimetics | Introduces conformational constraints | Mimics peptide secondary structures |

Utility in the Construction of Structurally Diverse Organic Compounds

Beyond peptide-based structures, α-(Boc-amino)-3-hydroxybenzeneacetic acid is a key starting material for a variety of organic molecules. Its functional groups—the carboxylic acid, the Boc-protected amine, and the hydroxylated phenyl ring—offer multiple points for chemical modification and elaboration.

The chemical structure of α-(Boc-amino)-3-hydroxybenzeneacetic acid allows it to serve as a precursor for more complex synthetic intermediates. The carboxylic acid can be converted into esters, amides, or other functional groups, while the Boc-protected amine can be deprotected to reveal a primary amine for further reactions. The phenolic hydroxyl group can participate in etherification or esterification reactions, or it can direct aromatic substitution reactions. These transformations enable the synthesis of a wide range of analogues with tailored properties. For example, derivatives of this amino acid can be used in the synthesis of hydroxylamines, which are valuable intermediates in the synthesis of alkaloids and other natural products. nih.gov

The inherent functionality of α-(Boc-amino)-3-hydroxybenzeneacetic acid makes it a suitable scaffold for the construction of various heterocyclic compounds. rdd.edu.iq Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The amino acid can be a starting point for synthesizing nitrogen- and oxygen-containing heterocycles. For instance, the amino and carboxyl groups can be utilized in cyclization reactions to form lactams, while the phenolic hydroxyl group can participate in the formation of oxygen-containing rings. The synthesis of tetrazole analogs of amino acids, for example, has been achieved through a [2+3] cycloaddition of Boc-α-amino nitriles with sodium azide. researchgate.net

Table 2: Synthetic Transformations of α-(Boc-amino)-3-hydroxybenzeneacetic Acid

| Functional Group | Transformation | Resulting Structure |

|---|---|---|

| Carboxylic Acid | Amidation, Esterification | Amides, Esters |

| Boc-protected Amine | Deprotection, Acylation | Primary Amines, Amides |

| Phenolic Hydroxyl | Etherification, Esterification | Ethers, Esters |

Development of Chiral Organocatalysts and Ligands from α-Amino Acid Derivatives

Chiral α-amino acids and their derivatives are widely used in the development of organocatalysts and ligands for asymmetric synthesis. mdpi.comrsc.org Organocatalysis has emerged as a powerful tool in organic chemistry, offering a green and metal-free alternative to traditional catalysis. The chirality of α-(Boc-amino)-3-hydroxybenzeneacetic acid can be transferred to the catalyst or ligand, which in turn induces stereoselectivity in a chemical reaction.

Derivatives of this amino acid can be modified to create bifunctional catalysts that contain both a Brønsted acid and a Brønsted base site, enabling synergistic activation of substrates. mdpi.com For instance, the carboxylic acid can act as a Brønsted acid, while the deprotected amine can function as a Brønsted base. Furthermore, the aromatic ring provides a scaffold for introducing other functional groups that can fine-tune the steric and electronic properties of the catalyst. Similarly, these derivatives can serve as chiral ligands that coordinate with metal centers to form highly efficient and enantioselective catalysts for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com

Contributions to Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a biological context. The development of effective chemical probes requires a deep understanding of molecular recognition principles. The unique three-dimensional structure and functional group display of molecules derived from α-(Boc-amino)-3-hydroxybenzeneacetic acid make them promising candidates for chemical probe development.

By systematically modifying the structure of this chiral building block, researchers can create libraries of compounds to screen for specific biological activities. The phenolic hydroxyl group, for instance, can be a key hydrogen bond donor or acceptor for interacting with a protein's active site. The stereochemistry of the α-carbon is also critical for ensuring a precise fit with the chiral environment of a biological target. The insights gained from using these probes can be invaluable for understanding disease mechanisms and for the development of new therapeutic agents.

Advanced Analytical and Spectroscopic Characterization in Research of α Boc Amino 3 Hydroxybenzeneacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of α-(Boc-amino)-3-hydroxybenzeneacetic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

In ¹H NMR analysis, the spectrum exhibits characteristic signals corresponding to each type of proton in the molecule. The tert-butoxycarbonyl (Boc) protecting group produces a prominent singlet, typically integrating to nine protons, in the upfield region around 1.4 ppm. rsc.orgbeilstein-journals.org The aromatic protons on the 3-hydroxyphenyl ring appear as a complex multiplet pattern in the downfield region (approximately 6.7-7.2 ppm). The methine proton (α-hydrogen) adjacent to the carboxylic acid and the nitrogen atom typically appears as a singlet or doublet around 5.1-5.3 ppm, while the amide (N-H) proton signal can be observed further downfield and its chemical shift is often solvent-dependent.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum would show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, and the six carbons of the aromatic ring.

Quantitative NMR (qNMR) can be employed for purity assessment. researchgate.net By integrating the area of a characteristic signal from the analyte against that of a certified internal standard of known concentration, a highly accurate and precise determination of the compound's purity can be achieved without the need for a specific reference standard of the compound itself.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for α-(Boc-amino)-3-hydroxybenzeneacetic Acid

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Boc -C(CH₃)₃ | ~ 1.4 (singlet, 9H) | ~ 28.5 (3 carbons) |

| Boc -C (CH₃)₃ | - | ~ 80.0 |

| Boc -C=O | - | ~ 155.0 |

| α-CH | ~ 5.2 (singlet or doublet, 1H) | ~ 58.0 |

| Aromatic C-H | ~ 6.7 - 7.2 (multiplet, 4H) | ~ 115.0 - 130.0 |

| Aromatic C-OH | - | ~ 157.0 |

| Aromatic C-CH | - | ~ 140.0 |

| -COOH | Variable, broad (1H) | ~ 173.0 |

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Real-time Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for verifying the molecular weight and confirming the identity of α-(Boc-amino)-3-hydroxybenzeneacetic acid. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate intact molecular ions. The analysis would confirm the expected molecular weight of 267.28 g/mol , commonly observed as protonated ([M+H]⁺ at m/z 268.1) or sodiated ([M+Na]⁺ at m/z 290.1) adducts in the positive ion mode.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. For N-Boc protected amino acids, characteristic fragmentation patterns are observed. nih.gov A primary fragmentation pathway involves the loss of the Boc group or its components, such as the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) followed by the loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group (100 Da). nih.gov These predictable fragmentation patterns serve as a structural fingerprint for the compound.

Furthermore, MS is an effective technique for real-time monitoring of chemical reactions. rsc.org For instance, during the synthesis or deprotection of α-(Boc-amino)-3-hydroxybenzeneacetic acid, a small aliquot of the reaction mixture can be continuously infused into the mass spectrometer. This allows researchers to track the depletion of reactant ions and the formation of product ions over time, providing valuable kinetic data and insight into reaction completion without the need for offline sample workup and analysis. acs.org

Table 2: Expected ESI-MS Ions for α-(Boc-amino)-3-hydroxybenzeneacetic Acid

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 268.1 |

| [M+Na]⁺ | Sodiated adduct | 290.1 |

| [M-H]⁻ | Deprotonated molecule | 266.1 |

| [M+H-C₄H₈]⁺ | Loss of isobutylene | 212.1 |

Chiral Chromatography (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Purity Determination

Determining the enantiomeric purity of α-(Boc-amino)-3-hydroxybenzeneacetic acid is critical, and this is primarily achieved using chiral chromatography. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for the enantioseparation of N-protected amino acids. tandfonline.comtandfonline.com

The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For N-Boc amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), have proven to be highly effective. sigmaaldrich.comgoogle.com The separation is typically performed in reversed-phase mode, using a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer.

By analyzing a sample of the compound, two separate peaks corresponding to the (R)- and (S)-enantiomers will be observed in the chromatogram if both are present. The enantiomeric excess (e.e.) is calculated by comparing the integrated peak areas of the two enantiomers. This method is highly sensitive and can be used to detect even trace amounts of the undesired enantiomer, with detection limits as low as 0.15% being achievable. tandfonline.com While less common for this class of compounds, chiral Gas Chromatography (GC) can also be used, often requiring prior derivatization of the analyte to increase its volatility. researchgate.net

Table 3: Typical Chiral HPLC Conditions for N-Boc-Amino Acid Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Reversed-phase: Methanol/Water or Acetonitrile/Water with buffer (e.g., TEAA) sigmaaldrich.com |

| Detection | UV (e.g., at 254 nm or 220 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Absolute Configuration Determination

Crucially, for a chiral compound, XRD can unambiguously determine its absolute configuration (i.e., confirming whether a specific enantiomer is R or S). wikipedia.org To achieve this, two conditions must be met: the compound must be enantiomerically pure and form a high-quality single crystal, and it must crystallize in one of the 65 non-centrosymmetric (chiral) space groups. thieme-connect.deed.ac.uk The determination of the absolute structure is typically achieved through the analysis of anomalous dispersion effects (also known as the Bijvoet method), where the scattering of X-rays by the atoms in the crystal is used to differentiate between the true structure and its mirror image. researchgate.net While the presence of heavier atoms enhances this effect, modern diffractometers and methods often allow for the determination of absolute configuration for molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edu The resulting crystal structure provides unequivocal proof of the compound's stereochemistry.

Spectrophotometric Methods for Quantitative Analysis and Reaction Kinetics Studies

UV-Visible (UV-Vis) spectrophotometry offers a straightforward and accessible method for the quantitative analysis of α-(Boc-amino)-3-hydroxybenzeneacetic acid. The 3-hydroxybenzene moiety acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum.

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first generated by measuring the absorbance of several solutions of the pure compound at known concentrations at its wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Spectrophotometry is also a valuable tool for studying reaction kinetics. Any reaction that involves a change in the chromophoric system can be monitored over time. For example, the deprotection of the Boc group under acidic conditions, or a reaction involving the phenolic hydroxyl group, would likely alter the electronic structure of the aromatic ring, leading to a change in the UV-Vis spectrum. acs.orgresearchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be calculated, providing insights into the reaction mechanism and kinetics.

Computational and Theoretical Studies on α Boc Amino 3 Hydroxybenzeneacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For α-(Boc-amino)-3-hydroxybenzeneacetic acid, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a wealth of information. researchgate.netnih.gov These calculations can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

The electronic structure is further illuminated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be employed to calculate various electronic properties such as the dipole moment, polarizability, and first hyperpolarizability, which are crucial for understanding the molecule's response to an external electric field and its potential in nonlinear optical applications. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions. researchgate.net

In the context of reaction energetics, DFT is invaluable for mapping potential energy surfaces of reactions involving α-(Boc-amino)-3-hydroxybenzeneacetic acid. This allows for the calculation of activation energies and reaction enthalpies, providing insights into reaction mechanisms and predicting the feasibility of synthetic routes.

Table 1: Calculated Electronic Properties of α-(Boc-amino)-3-hydroxybenzeneacetic Acid using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 25.8 ų |

Note: The data in this table is representative and derived from typical DFT calculations on similar organic molecules.

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility

The presence of several rotatable bonds in α-(Boc-amino)-3-hydroxybenzeneacetic acid imparts significant conformational flexibility. Understanding the accessible conformations and their relative energies is crucial, as the conformation can significantly influence the molecule's biological activity and physical properties.

Conformational analysis can be systematically performed by rotating key dihedral angles and calculating the corresponding energy profile using quantum mechanical methods. This helps to identify the low-energy conformers that are most likely to be populated at room temperature.

Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's flexibility. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in a simulated environment, such as in a solvent. MD simulations can provide insights into the stability of different conformations, the dynamics of conformational transitions, and the interactions with surrounding solvent molecules. nih.gov The results of MD simulations can be analyzed to determine properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the molecule's flexibility.

Rational Design of Derivatives for Enhanced Reactivity or Stereoselectivity

Computational methods are instrumental in the rational design of derivatives of α-(Boc-amino)-3-hydroxybenzeneacetic acid with improved properties. By making systematic in silico modifications to the parent structure, it is possible to predict how these changes will affect its reactivity or stereoselectivity in a given reaction.

For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the benzene (B151609) ring can modulate the electronic properties of the molecule. DFT calculations can be used to predict how these substitutions will alter the HOMO-LUMO gap, charge distribution, and ultimately, the reactivity of the molecule. beilstein-journals.org This approach allows for the screening of a large number of potential derivatives without the need for extensive synthetic work.

In the context of stereoselectivity, computational modeling can be used to study the transition states of reactions involving chiral catalysts. By understanding the energetic differences between diastereomeric transition states, it is possible to design derivatives that will favor the formation of a specific stereoisomer. This is particularly important in pharmaceutical chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry.

Table 2: Predicted HOMO-LUMO Gap for Substituted Derivatives of α-(Boc-amino)-3-hydroxybenzeneacetic Acid

| Substituent at para-position | Predicted HOMO-LUMO Gap (eV) |

| -NO₂ | 4.8 |

| -Cl | 5.2 |

| -H (unsubstituted) | 5.3 |

| -CH₃ | 5.4 |

| -OCH₃ | 5.5 |

Note: The data in this table is illustrative of the trends expected from DFT calculations.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable in aiding the experimental characterization of α-(Boc-amino)-3-hydroxybenzeneacetic acid. rsc.org

Theoretical calculations of vibrational frequencies using DFT can be used to assign the peaks in an experimental infrared (IR) spectrum. nih.gov By comparing the calculated and experimental spectra, a more confident assignment of the vibrational modes can be made.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.net This can help in understanding the electronic transitions responsible for the observed absorption bands.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated chemical shifts, when compared with experimental data, can help to confirm the structure and conformation of the molecule in solution. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in α-(Boc-amino)-3-hydroxybenzeneacetic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl | 175.2 |

| Boc Carbonyl | 155.8 |

| α-Carbon | 58.1 |

| C-OH (aromatic) | 157.3 |

Note: The data in this table is representative and based on typical NMR prediction software.

Emerging Research Perspectives and Future Directions for α Boc Amino 3 Hydroxybenzeneacetic Acid

Innovations in Stereoselective Synthesis Methodologies for Complex Derivatives

The development of highly efficient and stereoselective methods for synthesizing complex derivatives of α-(Boc-amino)-3-hydroxybenzeneacetic acid is a primary area of future research. While classical methods are established, emerging strategies promise greater precision, versatility, and access to novel chemical space.

One promising avenue is the use of chiral transition-metal catalysis . Nickel(II) complexes, for instance, have been effectively used for the asymmetric synthesis of α,α-disubstituted amino acids. nih.govnih.gov This methodology could be adapted for the alkylation of α-(Boc-amino)-3-hydroxybenzeneacetic acid derivatives, allowing for the introduction of diverse substituents at the α-carbon while maintaining stereochemical integrity. nih.gov Such enantioconvergent cross-coupling reactions, which can utilize readily available racemic starting materials, represent a powerful tool for generating libraries of complex, unnatural amino acids under mild conditions. nih.gov

Biocatalysis offers a highly sustainable and selective alternative. mdpi.comnih.gov The use of enzymes such as lipases for the kinetic resolution of N-Boc-amino acid esters is a well-documented strategy that could be optimized for derivatives of this compound. researchgate.netu-szeged.hu Furthermore, transaminases are being employed in dynamic kinetic resolution (DKR) processes to prepare β-branched aromatic α-amino acids with exceptional diastereo- and enantioselectivity from α-keto acid precursors. nih.govrsc.org Applying a DKR approach to a keto-acid analogue of α-(Boc-amino)-3-hydroxybenzeneacetic acid could provide a highly efficient route to stereopure derivatives. nih.gov

| Methodology | Catalyst/Enzyme Type | Potential Application to Target Compound | Key Advantages |

| Asymmetric Cross-Coupling | Chiral Nickel(II) Complexes | Enantioconvergent alkylation at the α-carbon. nih.gov | High versatility, tolerance of functional groups, use of earth-abundant metals. nih.gov |

| Dynamic Kinetic Resolution | Transaminase Biocatalysts | Synthesis from an α-keto acid precursor, establishing two stereocenters. nih.gov | High diastereo- and enantioselectivity, sustainable conditions. nih.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B) | Enantioselective hydrolysis of racemic esters of the target compound. researchgate.net | High enantioselectivity, mild reaction conditions. researchgate.netu-szeged.hu |

| Chiral Aldehyde Catalysis | BINOL-derived Aldehydes | Asymmetric transformation of N-unprotected analogues. frontiersin.org | Mimics biological processes, provides good stereocontrol. frontiersin.org |

Exploration of Novel Chemical Reactivities and Derivatizations under Sustainable Conditions

Future research will increasingly focus on derivatizing α-(Boc-amino)-3-hydroxybenzeneacetic acid using principles of green chemistry to minimize environmental impact. advancedchemtech.com This involves replacing hazardous solvents, reducing waste, and utilizing energy-efficient processes.

A significant portion of waste in amino acid and peptide synthesis comes from solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). researchgate.netrsc.org Research into greener alternatives has identified solvents like propylene (B89431) carbonate as viable replacements for both coupling and deprotection steps in Boc-based solution-phase synthesis. researchgate.net Applying these greener solvents to reactions involving α-(Boc-amino)-3-hydroxybenzeneacetic acid could drastically reduce the environmental footprint of its derivatization. rsc.orgnih.gov

Biocatalytic approaches are inherently sustainable. The use of enzymes like acylases or reductases can facilitate highly selective transformations (e.g., deprotection, N-alkylation) in aqueous media under mild conditions, eliminating the need for harsh reagents and organic solvents. nih.govresearchgate.netresearchgate.net For instance, the palladium-catalyzed C-H functionalization of the phenyl ring, a powerful method for creating derivatives, could be made more sustainable by exploring water-soluble ligands and catalyst recycling strategies. acs.org

| Sustainable Approach | Description | Relevance to Target Compound |

| Green Solvents | Replacing hazardous solvents (DMF, DCM) with more benign alternatives like propylene carbonate or 2-methyltetrahydrofuran. researchgate.netrsc.org | Applicable to coupling reactions, protection/deprotection steps, and purification processes. researchgate.net |

| Biocatalysis | Using enzymes (lipases, transaminases, dehydrogenases) to catalyze reactions in aqueous media. mdpi.comnih.gov | Enables stereoselective N-alkylation, esterification, or hydrolysis under mild, environmentally friendly conditions. nih.govresearchgate.net |

| Atom Economy | Employing catalytic methods like C-H activation to avoid pre-functionalization of substrates, reducing reaction steps and waste. acs.orggoogle.com | Direct, selective modification of the 3-hydroxybenzene ring to introduce new functional groups. |

| TFA-Free Protocols | Developing alternative methods for Boc-group removal to avoid the use of trifluoroacetic acid (TFA). advancedchemtech.comwikipedia.org | Reduces reliance on corrosive and environmentally persistent reagents during synthesis. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a major trend in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules. nih.govflinders.edu.au Integrating the synthesis and derivatization of α-(Boc-amino)-3-hydroxybenzeneacetic acid into flow systems offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orgrsc.org

Multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. rsc.org This approach is particularly suitable for preparing derivatives of the target compound, where sequential reactions such as C-H functionalization followed by coupling could be performed in a single, uninterrupted process. rsc.org Flow reactors allow for the safe handling of hazardous reagents and unstable intermediates by generating them in-situ for immediate consumption. nih.gov

Furthermore, automation is revolutionizing peptide and unnatural amino acid synthesis. acs.org Automated synthesizers, which have traditionally been limited to standard proteinogenic amino acids, are being adapted to incorporate unnatural building blocks. nih.gov Developing protocols to utilize α-(Boc-amino)-3-hydroxybenzeneacetic acid and its derivatives on such automated platforms would accelerate the discovery of novel peptides and peptidomimetics with unique structural and functional properties.

Advanced Computational Approaches, including Artificial Intelligence and Machine Learning, in Chemical Design and Discovery

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding synthetic efforts. For α-(Boc-amino)-3-hydroxybenzeneacetic acid, Density Functional Theory (DFT) can be used to investigate conformational preferences, reaction mechanisms, and spectroscopic properties of its derivatives, providing insights that are difficult to obtain experimentally. rsc.orgresearchgate.netresearchgate.net Such calculations can help rationalize the stereochemical outcomes of reactions and guide the design of more selective catalysts. rsc.org

The most transformative potential lies in the application of Artificial Intelligence (AI) and Machine Learning (ML). researchgate.net Recent studies have demonstrated the power of ML, particularly deep neural networks (DNNs), to predict the enantioselectivity of asymmetric catalytic reactions with remarkable accuracy, even with limited datasets. rsc.orgrsc.org An ML model could be trained on experimental data from reactions involving similar amino acid substrates to predict the optimal chiral ligand, catalyst, and reaction conditions for a desired stereoselective transformation of α-(Boc-amino)-3-hydroxybenzeneacetic acid. rsc.orgrsc.org This data-driven approach can significantly accelerate the optimization process, reducing the time and resources required for empirical screening. researchgate.net ML models are also being developed to predict protein-ligand interactions and design novel enzymes, which could lead to the creation of bespoke biocatalysts for the synthesis and modification of this specific amino acid. nih.govresearchgate.netacs.org

| Computational Tool | Specific Application | Potential Impact |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating spectroscopic parameters; modeling catalyst-substrate interactions. rsc.orgresearchgate.net | Provides fundamental understanding to guide rational catalyst design and predict reactivity. |

| Molecular Dynamics (MD) | Simulating the behavior of the amino acid in solution or within a biological target's active site. researchgate.net | Predicts binding modes and conformational dynamics, aiding in drug design. |

| Machine Learning (ML) | Predicting enantioselectivity of asymmetric reactions; identifying optimal catalysts and conditions from large datasets. rsc.orgrsc.org | Accelerates reaction discovery and optimization, reducing experimental effort. researchgate.net |

| AI-driven Enzyme Design | Designing novel enzymes with tailored selectivity for the target compound. nih.govresearchgate.net | Creates highly efficient and specific biocatalysts for sustainable synthesis. |

Expanded Applications in Materials Science and Supramolecular Chemistry

The unique structural features of α-(Boc-amino)-3-hydroxybenzeneacetic acid—a chiral center, a hydrogen-bonding backbone, a bulky hydrophobic Boc group, and an aromatic ring with a hydroxyl group—make it an attractive monomer for the development of advanced materials and supramolecular assemblies.

In materials science , non-canonical amino acids are being incorporated into polymers to create novel materials with tailored properties. nih.gov The controlled polymerization of derivatives of α-(Boc-amino)-3-hydroxybenzeneacetic acid could lead to the formation of chiral polymers with specific secondary structures, such as helices. acs.org These materials could find applications in chiral chromatography, asymmetric catalysis, or as responsive biomaterials. The phenolic hydroxyl group offers a site for further functionalization or for imparting properties such as antioxidant activity or pH-responsiveness to the polymer.

In supramolecular chemistry , the ability of Boc-protected amino acids to self-assemble into well-defined nanostructures, such as gels, fibers, and tapes, is an area of growing interest. The interplay of hydrogen bonding from the amide and carboxylic acid groups, π-stacking from the phenyl rings, and van der Waals interactions could drive the self-assembly of α-(Boc-amino)-3-hydroxybenzeneacetic acid derivatives into hydrogels or organogels. These "smart" materials could respond to external stimuli (e.g., pH, temperature) and have potential applications in drug delivery, tissue engineering, and sensing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for α-(Boc-amino)-3-hydroxybenzeneacetic acid, and how can researchers improve yield and purity?

- Methodological Answer : The synthesis typically involves Boc-protection of the amine group followed by coupling with 3-hydroxybenzeneacetic acid. Key parameters include:

-

Reagent Ratios : Use a 1.2:1 molar ratio of Boc-anhydride to the amine precursor to minimize side reactions .

-

Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) improves reaction efficiency.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) enhances purity .

-

Yield Optimization : Monitoring reaction progress via TLC (Rf ~0.4 in ethyl acetate) ensures timely quenching.

Reaction Condition Impact on Yield Source Boc₂O excess (1.5 equiv) Increases by 15% DMF vs. DCM DMF yields 10% higher

Q. Which analytical techniques are most effective for characterizing α-(Boc-amino)-3-hydroxybenzeneacetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl) and phenolic -OH (δ ~5.2 ppm, broad). Compare with reference spectra in PubChem or CAS databases .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities. ESI-MS identifies [M+H]⁺ peaks (expected m/z ~296) .

- FT-IR : Detect Boc carbonyl (~1680 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) .

Advanced Research Questions

Q. How do pH and temperature influence the stability of α-(Boc-amino)-3-hydroxybenzeneacetic acid in aqueous solutions?

- Methodological Answer :

- pH Stability : The Boc group hydrolyzes under acidic (pH <3) or basic (pH >9) conditions. Use buffered solutions (pH 5–7) for storage. Monitor degradation via HPLC (retention time shifts) .

- Thermal Stability : Accelerated stability studies (40–60°C) show decomposition above 50°C. Activation energy (Ea) calculations via Arrhenius plots guide shelf-life predictions .

- Contradiction Resolution : Conflicting literature on hydrolysis rates (e.g., pH 4 vs. pH 5) may arise from buffer ion effects. Replicate experiments with controlled ionic strength .

Q. What strategies resolve contradictions in reported solubility data for α-(Boc-amino)-3-hydroxybenzeneacetic acid across solvents?

- Methodological Answer :

- Solvent Screening : Use the Hildebrand solubility parameter to rank solvents. Polar aprotic solvents (DMF, DMSO) show higher solubility (~50 mg/mL) than alcohols (~10 mg/mL) .

- Temperature Gradients : Measure solubility at 25°C vs. 40°C to identify entropy-driven discrepancies.

- Statistical Analysis : Apply ANOVA to compare literature values, accounting for measurement techniques (e.g., gravimetric vs. UV-Vis) .

Q. How can researchers leverage α-(Boc-amino)-3-hydroxybenzeneacetic acid in peptide synthesis or prodrug design?

- Methodological Answer :

- Peptide Coupling : Use EDCI/HOBt for amide bond formation between the carboxylic acid and amine termini. Boc deprotection (TFA/DCM 1:1) enables sequential elongation .

- Prodrug Applications : The phenolic -OH can be esterified for controlled release. Assess hydrolysis kinetics in simulated physiological conditions (pH 7.4, 37°C) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Variable Control : Test nucleophiles (e.g., amines, alcohols) under identical conditions (solvent: THF, 25°C).

- Kinetic Profiling : Use in-situ IR to track carbonyl disappearance (1680 cm⁻¹).

- Mechanistic Probes : Isotopic labeling (¹⁸O in carboxylic acid) confirms intermediate tetrahedral formation .

Q. What statistical methods are appropriate for analyzing variability in biological activity data linked to this compound?

- Methodological Answer :

- Dose-Response Curves : Fit data to the Hill equation using nonlinear regression (software: GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous IC₅₀ values .

- Meta-Analysis : Pool data from multiple studies using random-effects models to address heterogeneity .

Key Considerations for Researchers

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR + HPLC) to resolve conflicting data .